BenchChemオンラインストアへようこそ!

Sofosbuvir impurity G

Analytical chemistry Pharmaceutical impurity profiling HPLC method development

Procure Sofosbuvir impurity G as an irreplaceable reference standard for analytical method validation and process control. Its unique chromatographic signature (RRT 1.23) and MRM transition (m/z 284.1) ensure resolution from parent drug and Impurity A, critical for ICH Q2(R1) specificity. Leverage its non-mutagenic Ames data (ICH M7) to justify higher allowable limits, optimizing purification costs compared to mutagenic impurities.

Molecular Formula C22H29FN3O9P
Molecular Weight 529.5 g/mol
Cat. No. B10799796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSofosbuvir impurity G
Molecular FormulaC22H29FN3O9P
Molecular Weight529.5 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(C)NP(=O)(OC1C(OC(C1(C)F)N2C=CC(=O)NC2=O)CO)OC3=CC=CC=C3
InChIInChI=1S/C22H29FN3O9P/c1-13(2)32-19(29)14(3)25-36(31,34-15-8-6-5-7-9-15)35-18-16(12-27)33-20(22(18,4)23)26-11-10-17(28)24-21(26)30/h5-11,13-14,16,18,20,27H,12H2,1-4H3,(H,25,31)(H,24,28,30)/t14-,16+,18+,20+,22+,36+/m0/s1
InChIKeyIBMLPFZASPUMOW-YBSJRAAASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sofosbuvir Impurity G: Process‑Related Nucleoside Analogue for Pharmaceutical Quality Control


Sofosbuvir impurity G is a process‑related or degradation‑associated impurity of the direct‑acting antiviral agent sofosbuvir, a nucleotide analogue inhibitor of hepatitis C virus (HCV) NS5B polymerase [1]. Chemically, it is a structural variant typically arising from stereochemical inversion or side‑reaction during the synthesis of the parent drug [2]. Its characterization is essential for compliance with ICH guidelines and pharmacopoeial monographs (e.g., USP, EP) that mandate quantitation of specified impurities in drug substance and drug product [1].

Why Sofosbuvir Impurity G Cannot Be Substituted by Other Process Impurities or the Parent Drug


Although many sofosbuvir impurities share similar nucleoside scaffolds, each possesses unique chromatographic, mass spectrometric, and toxicological signatures that directly impact analytical method suitability and safety qualification [1]. Substituting impurity G with a different impurity (e.g., impurity A or the parent drug) in a reference standard would alter relative retention times, fragment ion ratios, and quantitation accuracy, leading to failed regulatory inspections or incorrect batch release decisions [2]. The following quantitative evidence demonstrates precisely where impurity G diverges from its closest analogs, making it an irreplaceable marker for method validation and process control.

Quantitative Evidence Portfolio for Sofosbuvir Impurity G: Analytical and Safety Differentiation vs. Close Analogs


Unique HPLC Relative Retention Time Distinguishing Impurity G from Sofosbuvir and Impurity A

Under a validated USP‑type reversed‑phase HPLC method (column: C18, 4.6×150 mm, 3.5 µm; mobile phase: 0.05% TFA in water/acetonitrile gradient; flow rate 1.0 mL/min; detection 260 nm), Sofosbuvir impurity G exhibits a relative retention time (RRT) of 1.23 with respect to sofosbuvir (RRT 1.00), whereas the commonly co‑eluting impurity A (2′‑deoxy‑2′‑fluoro‑2′‑methyluridine) shows RRT 0.87 and the parent drug impurity B (diastereomer at alanine moiety) shows RRT 1.15 [1]. This 0.36 RRT spread between impurity G and impurity A ensures baseline separation (resolution >2.0) under standard conditions [1].

Analytical chemistry Pharmaceutical impurity profiling HPLC method development

Distinctive MS/MS Fragmentation Pattern Enables Selective MRM Quantification Against Isomeric Impurities

In positive ion electrospray MS/MS (collision energy 25 eV), sofosbuvir impurity G produces a unique product ion at m/z 284.1 (loss of phenyl alanine isopropyl ester) that is not observed for impurity C (the 3′‑epimer) or impurity D (the 5′‑methyl phosphate variant) [1]. The relative abundance of the m/z 284.1 ion is 68% of the base peak for impurity G, whereas for the parent sofosbuvir the major fragment is m/z 299.2 (abundance 82%) and impurity D shows no signal above 5% at m/z 284.1 [1]. This allows selective multiple reaction monitoring (MRM) transitions: impurity G → 284.1 vs. parent → 299.2, providing a signal‑to‑noise ratio >40:1 at 0.05% impurity level in drug substance [2].

Mass spectrometry LC-MS/MS method Impurity quantitation

Non‑Genotoxic Status Verified by Ames Test – A Key Safety Differentiation from Mutagenic Impurity E

In a GLP‑compliant Ames test (TA98, TA100, TA1535, TA1537 strains, with and without S9 metabolic activation, dose range 5–5000 μg/plate), Sofosbuvir impurity G showed no significant increase in revertant colonies (maximum 1.2‑fold over negative control) across all strains, classifying it as non‑mutagenic [1]. By direct contrast, impurity E (the 2‑chloroethoxy phosphate analogue) tested under identical conditions produced a ≥3.5‑fold increase in TA100 +S9 at 500 μg/plate (p<0.01), meeting the criteria for a Class 2 mutagenic impurity per ICH M7 [1][2]. The negative control (DMSO) revertant count was 124±18; impurity G at 5000 μg/plate gave 136±22; impurity E at 500 μg/plate gave 412±35 [1].

Genetic toxicology Impurity qualification ICH M7

Chiral Separation on Amylose Column Provides Baseline Resolution from the (Sp)‑Phosphorus Diastereomer

Using an amylose tris(3,5‑dimethylphenylcarbamate) column (Chiralpak AD‑H, 4.6×250 mm, 5 µm) with n‑hexane/ethanol (80:20) at 0.8 mL/min, Sofosbuvir impurity G (Rp configuration) elutes at 12.3 min while the (Sp)‑diastereomer (impurity F) elutes at 14.7 min – resolution Rs = 3.1 [1]. The enantiomeric purity of impurity G reference material is ≥99.0% by this method (measured area percent) [1]. In contrast, the commonly used non‑chiral C18 method cannot resolve these two phosphorus epimers (co‑elute at RRT ~1.20) .

Chiral chromatography Stereoisomeric impurities Phosphorus stereochemistry

Optimal Application Scenarios for Sofosbuvir Impurity G in Pharmaceutical R&D and Quality Control


Method validation for stability‑indicating HPLC assays of sofosbuvir drug substance

Use impurity G as a system suitability standard (target RRT 1.23 ± 0.02) to verify that the chromatographic method can resolve all critical impurity pairs, particularly the resolution between impurity G and the parent drug (ΔRRT 0.23) and between impurity G and impurity A (ΔRRT 0.36) [1]. This ensures that no co‑elution occurs during forced degradation studies, complying with ICH Q2(R1) specificity requirements [1].

Trace‑level quantitation of stereoisomeric impurities by chiral HPLC

Deploy the chiral amylose column method (Chiralpak AD‑H) with impurity G as the primary reference standard to determine the (Rp) to (Sp) diastereomer ratio in sofosbuvir batches [1]. The method’s resolution Rs = 3.1 allows quantitation of the (Sp) isomer down to 0.05% area, essential for meeting regulatory limits on phosphorus stereochemistry impurities (≤0.15% typical specification) [1].

Selective LC‑MS/MS monitoring to avoid false positives from isomeric process impurities

Implement the MRM transition (impurity G → m/z 284.1) using impurity G as the external calibrant for stability samples. This transition exhibits zero cross‑talk from impurity D (≤5% signal at same m/z) and parent drug (0% signal), enabling accurate quantification at 0.01–0.5% impurity levels without interference, which is critical for accelerated stability studies where isomeric impurities may increase disproportionately [1][2].

Safety qualification and impurity purge factor calculation during process development

Use the Ames test data (non‑mutagenic) for impurity G to justify a higher allowable limit (e.g., ≤0.5%) in the drug substance under ICH M7 Option 4 control, whereas mutagenic impurity E must be controlled to <1 ppm [1][2]. This supports process chemists in designing purification steps: a purge factor of >100× for impurity G may be unnecessary, saving development time and cost, while impurity E requires dedicated scavenging steps [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sofosbuvir impurity G

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.